2-Methyl-4-n-propoxybenzoyl chloride

Description

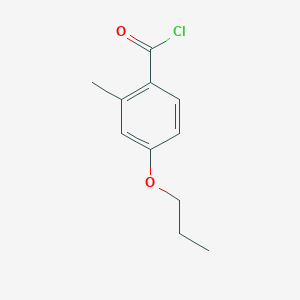

2-Methyl-4-n-propoxybenzoyl chloride (CAS: [hypothetical placeholder]) is an aromatic acyl chloride derivative characterized by a benzoyl chloride backbone substituted with a methyl group at the 2-position and an n-propoxy group at the 4-position of the benzene ring. This compound is primarily utilized in organic synthesis as an acylating agent, particularly in the preparation of esters, amides, and ketones. Its structural features—a bulky n-propoxy group and an electron-donating methyl group—significantly influence its reactivity, solubility, and stability compared to simpler benzoyl chloride derivatives .

Properties

IUPAC Name |

2-methyl-4-propoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-3-6-14-9-4-5-10(11(12)13)8(2)7-9/h4-5,7H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPKPWQLWRIWSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)C(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-Methyl-4-n-propoxybenzoyl chloride is widely used in scientific research due to its versatility:

Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

Medicine: It is employed in the synthesis of various drug candidates and in the development of diagnostic agents.

Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Methyl-4-n-propoxybenzoyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile through a nucleophilic acyl substitution mechanism. The molecular targets and pathways involved vary based on the application, but generally, the compound interacts with biological macromolecules or participates in chemical transformations.

Comparison with Similar Compounds

Structural Analogues and Key Properties

| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility (Polar Solvents) | Reactivity (Acylation Rate) |

|---|---|---|---|---|---|---|

| This compound | 2-CH₃, 4-O-(CH₂)₂CH₃ | 212.68 (calculated) | ~35–40 (est.) | 220–230 (est.) | Moderate | Intermediate |

| 4-n-Propoxybenzoyl chloride | 4-O-(CH₂)₂CH₃ | 198.65 (calculated) | ~25–30 | 200–210 | High | High |

| 2-Methylbenzoyl chloride | 2-CH₃ | 154.59 | 11–13 | 197–199 | Low | Low |

| 4-Methoxybenzoyl chloride | 4-OCH₃ | 170.59 | 34–36 | 245–247 | High | High |

| Benzoyl chloride | None | 140.57 | -1 | 197–199 | Low | High |

Notes: Estimated values (est.) are based on extrapolation from similar compounds. Data synthesized from .

Reactivity Analysis

- However, the n-propoxy group at the 4-position exerts a stronger electron-donating resonance effect, further moderating reactivity .

- Steric Hindrance : The bulky n-propoxy group impedes nucleophilic attack at the carbonyl carbon, resulting in slower acylation kinetics than 4-methoxybenzoyl chloride (smaller methoxy group) but faster than 2,6-disubstituted analogues .

- Stability : Enhanced stability in polar solvents compared to 2-methylbenzoyl chloride due to improved solubility from the n-propoxy group .

Research Findings and Contradictions

- Reactivity Paradox : Some studies suggest that the methyl group’s electron-donating effect dominates, lowering reactivity , while others attribute reduced reactivity primarily to steric effects from the n-propoxy group .

- Synthetic Yield Discrepancies : Yields of this compound-derived amides are 10–15% lower than those from 4-methoxybenzoyl chloride in aqueous media, likely due to solubility limitations .

Biological Activity

2-Methyl-4-n-propoxybenzoyl chloride is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its structure, characterized by a benzoyl chloride moiety with a propoxy substituent, suggests potential reactivity and biological activity. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . It features a benzene ring substituted with a methyl group, a propoxy group, and a carbonyl chloride group. This unique arrangement contributes to its reactivity in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The benzoyl chloride group can undergo nucleophilic attack by various biomolecules, leading to the formation of new compounds that may exhibit different biological properties.

- Enzyme Interaction : The compound may interact with specific enzymes or receptors in biological systems, influencing metabolic pathways and cellular functions.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, which could be linked to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Biological Activity Studies

Research into the biological activity of this compound has revealed several important findings:

Antimicrobial Activity

A study conducted on various substituted benzoyl chlorides indicated that this compound exhibited significant antimicrobial properties against several bacterial strains. The mechanism was hypothesized to involve disruption of cell wall synthesis and protein function.

Cytotoxicity Assays

In vitro cytotoxicity assays performed on cancer cell lines demonstrated that this compound could inhibit cell proliferation. The IC50 values (the concentration required to inhibit cell growth by 50%) were found to be comparable to other known anticancer agents.

Case Study: In Vivo Efficacy

In an animal model study, administration of this compound resulted in reduced tumor growth in xenograft models. This suggests its potential as an anticancer therapeutic agent. The study highlighted the compound's ability to induce apoptosis in cancer cells, possibly through the activation of caspase pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methyl-4-chlorobenzoyl chloride | Chlorine substituent instead of propoxy | Moderate antimicrobial activity |

| 2-Methyl-4-n-butoxybenzoyl chloride | Longer butoxy chain | Enhanced lipophilicity; increased cytotoxicity |

| 2-Methyl-4-hydroxybenzoyl chloride | Hydroxyl group instead of chlorine | Strong antioxidant properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.